Di(p-tolylidene)sorbitol

描述

Introduction to Di-p-methylbenzylidenesorbitol (DPMBS)

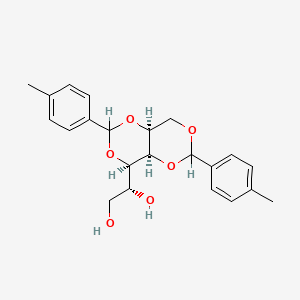

DPMBS, with the molecular formula C22H26O6 (molecular weight: 386.44 g/mol), is a bis-benzylidene sorbitol compound. Its chemical backbone consists of a sorbitol (glucitol) core substituted with two p-methylbenzylidene groups at positions 1,3 and 2,4. This configuration enables its function as a nucleating agent, accelerating crystallization in polymers like polypropylene (PP), thereby improving mechanical strength and transparency.

Key applications include:

- Polymer clarification : Enhances optical clarity in PP-based packaging and automotive components.

- Thermal stability : Maintains structural integrity under high-temperature processing conditions (up to 480°F).

- Self-assembly : Forms nanofibrillar networks in hydrophobic matrices, influencing polymer morphology.

Historical Discovery and Nomenclature Evolution

Nomenclature Shifts

The compound’s naming reflects its structural evolution:

Early patents and trade names (e.g., Gel All MD ) emphasized its gelation properties, while modern nomenclature prioritizes systematic IUPAC conventions.

Systematic IUPAC Name and Structural Representation

IUPAC Nomenclature

The compound’s full IUPAC name is:

(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-dioxino[5,4-d]dioxin-4-yl]ethane-1,2-diol . This designation accounts for:

Structural Attributes

The molecular architecture includes:

2D and 3D Representations

The 2D structure highlights alternating single and double bonds in the benzylidene moieties, while the 3D conformer reveals a helical arrangement of the sorbitol backbone. This stereochemistry governs its self-assembly behavior in solvents like propylene carbonate.

CAS Registry Numbers and Alternative Identifiers

Primary CAS Numbers

DPMBS is indexed under two distinct CAS numbers:

| CAS Number | Compound Designation | Key Applications |

|---|---|---|

| 81541-12-0 | Di-p-methylbenzylidenesorbitol | Polymer nucleation, gelation |

| 54686-97-4 | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]-D-glucitol | Industrial synthesis, patents |

These numbers reflect slight variations in stereochemical or synthetic pathways.

Alternative Identifiers

The compound is recognized by multiple descriptors:

Molecular Descriptors

Essential properties include:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 247.0–247.8°C | Experimental |

| Density | 1.230 ± 0.06 g/cm³ | Predicted |

| Solubility | Insoluble in water; sparingly soluble in DMSO | Experimental |

| pKa | 13.26 ± 0.20 | Predicted |

属性

CAS 编号 |

54686-97-4 |

|---|---|

分子式 |

C22H26O6 |

分子量 |

386.4 g/mol |

IUPAC 名称 |

(1S,2S)-1-[(4R)-2-(4-methylphenyl)-1,3-dioxolan-4-yl]-2-[(4S)-2-(4-methylphenyl)-1,3-dioxolan-4-yl]ethane-1,2-diol |

InChI |

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-11-17(27-21)19(23)20(24)18-12-26-22(28-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1 |

InChI 键 |

HDUNAIVOFOKALD-RLCYQCIGSA-N |

手性 SMILES |

CC1=CC=C(C=C1)C2OC[C@@H](O2)[C@H]([C@@H]([C@@H]3COC(O3)C4=CC=C(C=C4)C)O)O |

规范 SMILES |

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Di-p-methylbenzylidenesorbitol is synthesized through the condensation reaction of sorbitol with p-methylbenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of di-p-methylbenzylidenesorbitol involves large-scale batch reactors where sorbitol and p-methylbenzaldehyde are mixed with an acid catalyst. The reaction is monitored for optimal yield, and the product is purified using industrial crystallization techniques .

化学反应分析

Types of Reactions: Di-p-methylbenzylidenesorbitol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced derivatives with increased hydrogen content.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

Nucleating Agent in Polyolefins

MDBS is widely used as a nucleating agent in the production of high-density polyethylene (HDPE) and other polyolefins. Its primary function is to enhance the crystallization process during polymer processing, which leads to improved clarity and mechanical strength.

- Mechanism of Action : MDBS promotes the formation of a more uniform crystalline structure within the polymer matrix. This results in reduced haze and improved transparency, which are critical for applications where aesthetic qualities are important .

- Case Study : A study conducted by Le Thi Bang et al. demonstrated that incorporating MDBS into HDPE significantly improved optical clarity and mechanical properties compared to control samples without additives. The study reported enhanced tensile strength and elongation at break, indicating MDBS's effectiveness as a clarifying agent .

Self-Assembly Induction

MDBS has been shown to induce self-assembly in various organic solvents, forming organized structures that can be utilized in advanced material applications.

- Research Findings : Research published in the Langmuir journal highlighted MDBS's ability to facilitate self-assembly processes, which are crucial for developing materials with specific functionalities such as drug delivery systems or advanced coatings .

- Application Example : The self-assembled structures formed by MDBS can be tailored for specific applications, including nanocomposites and gel-like materials that exhibit unique thermal and mechanical properties.

Comparative Data on Applications

The following table summarizes key properties and applications of MDBS compared to other common nucleating agents:

| Property/Agent | Di-p-methylbenzylidenesorbitol (MDBS) | Other Nucleating Agents (e.g., DMDBS) |

|---|---|---|

| Clarity Improvement | High | Moderate |

| Mechanical Strength | Significant increase | Variable |

| Self-Assembly Capability | Yes | Limited |

| Typical Use | HDPE, PP | Various polyolefins |

Safety and Environmental Considerations

According to safety data sheets, MDBS is not classified as hazardous under current regulations . It does not exhibit acute toxicity or irritant properties, making it suitable for use in consumer products.

作用机制

The mechanism of action of di-p-methylbenzylidenesorbitol involves its ability to act as a nucleating agent. It stabilizes specific conformers of polymers, promoting their crystallization. This stabilization occurs through the interaction of the compound’s phenyl groups with the polymer chains, facilitating the formation of crystalline structures .

相似化合物的比较

Structural and Functional Differences

Dibenzylidene sorbitol derivatives vary in substituent type, position, and number, leading to distinct performance characteristics. Key compounds for comparison include:

Performance Metrics in Polyolefin Nucleation

- Crystallization Temperature: Di-p-methylbenzylidenesorbitol increases the peak crystallization temperature (Tc) of polypropylene by 8–12°C compared to non-nucleated polymers. However, a blend with bis(3,4-dimethylbenzylidene)sorbitol achieves a Tc increase of 15–18°C, demonstrating synergistic effects . The parent compound (unsubstituted dibenzylidene sorbitol) provides a Tc increase of only 5–7°C due to lower solubility and nucleation efficiency .

Optical Clarity :

Thermal Stability :

- Methyl and ethyl substituents enhance thermal resistance. Di-p-methylbenzylidenesorbitol degrades at ~300°C, while bis(4-ethylbenzylidene)sorbitol shows stability up to 320°C .

生物活性

Di-p-methylbenzylidenesorbitol (MDBS) is a derivative of sorbitol characterized by the presence of two p-methylbenzylidene groups. This compound is recognized for its unique structural properties, which enable it to function as an effective nucleating agent in various applications, particularly in polymer science and organogel formation. Its biological activity, while not extensively documented, suggests potential applications in biocompatible materials, drug delivery, and tissue engineering due to its low toxicity and compatibility with biological systems.

Chemical Structure and Properties

Di-p-methylbenzylidenesorbitol is classified as a low-molecular-weight gelator capable of forming organogels. The structural formula is represented as follows:

Comparison with Related Compounds

The following table summarizes the structural characteristics and unique features of di-p-methylbenzylidenesorbitol compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3:2,4-Dibenzylidene Sorbitol | Dibenzylidene derivative | Known for forming stable organogels |

| 1,3:2,4-Di(p-chlorobenzylidene) Sorbitol | Halogenated derivative | Enhanced thermal stability due to halogen effects |

| 1,3:2,4-Di(p-nitrobenzylidene) Sorbitol | Nitro-substituted derivative | Potentially increased reactivity |

Di-p-methylbenzylidenesorbitol stands out due to its specific methyl substitution on the benzylidene groups, which influences both its solubility properties and efficacy as a nucleating agent.

Toxicity and Safety Profile

Research indicates that di-p-methylbenzylidenesorbitol exhibits low toxicity and is not classified as an irritant or sensitizer. Safety assessments have shown that it is suitable for use in biological applications, including drug delivery systems and tissue engineering . The compound has been evaluated for acute oral toxicity in animal studies, demonstrating no significant adverse effects at tested doses .

Applications in Drug Delivery and Tissue Engineering

Due to its biocompatibility, di-p-methylbenzylidenesorbitol has potential applications in:

- Drug Delivery Systems : Its ability to form stable gels can be utilized for encapsulating therapeutic agents.

- Tissue Engineering : The compound's compatibility with biological tissues makes it suitable for scaffolding materials that support cell growth and regeneration.

Interaction with Polymers

Studies have shown that di-p-methylbenzylidenesorbitol significantly influences the crystallization behavior of polymers. For instance, it enhances charge transport properties in poly(3-hexylthiophene), which is critical for organic photovoltaic applications. Additionally, MDBS modifies thermal properties and mechanical strength when incorporated into polymer matrices .

Self-Assembly Behavior

Research published in 2008 explored the self-assembly capabilities of MDBS in various organic solvents. It was found that MDBS could induce self-assembly leading to the formation of organogels with tunable network architectures based on geometric confinement . Optical microscopy and scanning electron microscopy (SEM) demonstrated a transition from fibrillar structures to sheaf-like spherulite structures under varying conditions.

Nucleation Efficiency

A study investigated the effects of MDBS as a nucleating agent in isotactic polypropylene (PP). Results indicated that the addition of MDBS improved the transparency and crystallization behavior of PP plates. Specifically, varying the concentration of MDBS influenced the formation of fibers and overall material properties .

常见问题

Q. What are the established synthetic pathways for Di-p-methylbenzylidenesorbitol, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Di-p-methylbenzylidenesorbitol is typically synthesized via acid-catalyzed condensation of sorbitol with p-methylbenzaldehyde. To ensure reproducibility, researchers should:

- Systematically vary reaction parameters (e.g., temperature: 80–120°C; catalyst concentration: 0.5–2.0 mol% H₂SO₄) and monitor yield via HPLC or gravimetric analysis .

- Characterize intermediates using FTIR to confirm imine bond formation (C=N stretch at ~1640 cm⁻¹) and NMR to verify stereochemical purity .

- Use Design of Experiments (DoE) to identify critical factors affecting crystallinity, such as solvent polarity and cooling rate .

Q. How can researchers effectively conduct a literature review to identify gaps in understanding the thermal stability of Di-p-methylbenzylidenesorbitol?

- Methodological Answer :

- Develop a Boolean search strategy combining terms: ("Di-p-methylbenzylidenesorbitol" OR "DPMBS") AND ("thermal degradation" OR "thermogravimetric analysis") in databases like SciFinder and PubMed. Filter results by publication date (e.g., post-2010) and exclude patents .

- Critically evaluate conflicting data (e.g., decomposition temperatures reported as 250–280°C vs. 230–260°C) by comparing experimental conditions (e.g., heating rate, atmosphere) and sample purity .

- Use citation-tracking tools (e.g., Web of Science) to map seminal studies and identify under-researched areas, such as synergistic stabilizers .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the structure-property relationships of Di-p-methylbenzylidenesorbitol in polymer nanocomposites?

- Methodological Answer :

- Employ a multi-scale approach:

- Microscale : Use XRD to analyze crystallite size (Scherrer equation) and SAXS to study dispersion homogeneity in polymer matrices .

- Macroscale : Conduct dynamic mechanical analysis (DMA) to correlate glass transition temperature (Tg) with nucleation efficiency, using Arrhenius modeling to quantify activation energy .

- Address contradictory findings (e.g., Tg elevation vs. no change) by controlling variables like filler loading (0.1–5.0 wt%) and interfacial adhesion (via surface functionalization) .

Q. How can researchers resolve discrepancies in reported catalytic mechanisms for Di-p-methylbenzylidenesorbitol-mediated reactions?

- Methodological Answer :

- Perform kinetic studies under inert (N₂) and oxidative (O₂) atmospheres to distinguish between radical-mediated vs. acid-catalyzed pathways. Monitor intermediates via in-situ Raman spectroscopy .

- Use isotopic labeling (e.g., D₂O vs. H₂O) to trace proton transfer steps in the catalytic cycle, analyzed via mass spectrometry .

- Apply multivariate statistical analysis (e.g., PCA) to decouple competing effects of solvent polarity and catalyst leaching .

Q. What strategies can minimize batch-to-batch variability in Di-p-methylbenzylidenesorbitol synthesis for high-throughput screening?

- Methodological Answer :

- Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity (>98%), particle size distribution (D90 < 50 µm).

- Use PAT tools (e.g., NIR spectroscopy) for real-time monitoring of reaction progression .

- Apply machine learning (e.g., random forest regression) to historical batch data to predict optimal quenching times and solvent ratios .

Methodological Frameworks

- For Data Contradictions : Use the "3C Framework": C ontextualize (compare experimental setups), C orrelate (identify hidden variables), and C onfirm (replicate under controlled conditions) .

- For Literature Gaps : Combine systematic reviews (PRISMA guidelines) with meta-analysis to quantify effect sizes across studies, highlighting areas needing validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。